4-Oxo-4-(pyridin-3-yl)butanoate
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Overview
Description
4-oxo-4-(pyridin-3-yl)butanoate is a carboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-oxo-4-(pyridin-3-yl)butanoic acid. The major species at pH 7.3. It is a conjugate base of a 4-oxo-4-(pyridin-3-yl)butanoic acid.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The molecular and crystal structure of 4-oxo-4-(pyridin-3-yl)butanoate has been studied using single crystal X-ray diffraction. It features strong O-H…N hydrogen bonds, resulting in a 3D supramolecular structure, which is relevant for understanding molecular interactions and crystal engineering (S. Naveen et al., 2016).
Supramolecular Synthons in Crystals
This compound has been investigated for its role in forming supramolecular synthons in the crystals of N-(aryl)-succinamic acids. It contributes to the formation of one-dimensional helical columns and diverse crystal architectures (M. PrakashShet et al., 2018).
Optical Gating of Synthetic Ion Channels
This compound has applications in optically gating nanofluidic devices based on synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, facilitating UV-light-triggered transport of ionic species (Mubarak Ali et al., 2012).
Fluorescence Properties in Ester Derivatives
Ester derivatives of this compound exhibit interesting fluorescence properties. These properties are studied in various solvents, providing insights into its potential application in fluorescence-based technologies (E. Krzyżak et al., 2015).
Non-linear Optical and Molecular Docking Studies
The compound has been synthesized for non-linear optical studies and molecular docking analyses, indicating its potential in the development of materials with unique optical properties and in drug design (R. Jayarajan et al., 2019).
Hydrogen Bonding Study
The study of hydrogen bonding in related compounds provides valuable information for understanding the chemical behavior and interaction potentials of this compound (P. Dobbin et al., 1993).
Properties
Molecular Formula |
C9H8NO3- |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/p-1 |
InChI Key |
JGSUNMCABQUBOY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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